molecular formula C12H15ClO4S B12824425 Butyl 5-(chlorosulfonyl)-2-methylbenzoate

Butyl 5-(chlorosulfonyl)-2-methylbenzoate

Cat. No.: B12824425
M. Wt: 290.76 g/mol
InChI Key: YYTURSBIIILKNK-UHFFFAOYSA-N
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Description

Butyl 5-(chlorosulfonyl)-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a chlorosulfonyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-(chlorosulfonyl)-2-methylbenzoate typically involves the chlorosulfonation of 2-methylbenzoic acid followed by esterification with butanol. The reaction conditions for chlorosulfonation often include the use of chlorosulfonic acid as the chlorosulfonating agent, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyl 5-(chlorosulfonyl)-2-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, ethanol), mild heating.

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperature.

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), room temperature.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Carboxylic Acids: Formed from oxidation of the methyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butyl 5-(chlorosulfonyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 5-(chlorosulfonyl)-2-methylbenzoate is unique due to the presence of the butyl ester group, which can influence its solubility and reactivity compared to other chlorosulfonyl-containing compounds. This uniqueness makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

Molecular Formula

C12H15ClO4S

Molecular Weight

290.76 g/mol

IUPAC Name

butyl 5-chlorosulfonyl-2-methylbenzoate

InChI

InChI=1S/C12H15ClO4S/c1-3-4-7-17-12(14)11-8-10(18(13,15)16)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

YYTURSBIIILKNK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C

Origin of Product

United States

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